molecular formula C28H45N3O6 B557128 Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate CAS No. 65710-58-9

Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B557128
CAS No.: 65710-58-9
M. Wt: 519.7 g/mol
InChI Key: RPWGTQRQPVPFKR-YDALLXLXSA-N
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Description

Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C28H45N3O6 and its molecular weight is 519.7 g/mol. The purity is usually 95%.
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Biological Activity

Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including toxicity, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H40N2O5
  • Molecular Weight : 400.55 g/mol
  • CAS Number : 1464025-91-9

The presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups suggests that this compound may exhibit unique interactions in biological systems, particularly in enzyme inhibition and receptor binding.

1. Toxicological Profile

Dicyclohexylamine is known for its irritant properties. Acute exposure can lead to:

  • Skin and Eye Irritation : Direct contact can cause severe irritation and potential burns .
  • Respiratory Effects : Inhalation can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath .
  • Neurological Symptoms : High exposure levels may result in nausea, weakness, and convulsions .

Chronic exposure data indicates that while dicyclohexylamine has not been extensively tested for carcinogenicity, it may cause skin allergies upon repeated exposure .

2. Pharmacological Effects

Research on similar compounds suggests that dicyclohexylamine derivatives may possess various pharmacological activities:

  • Antitumor Activity : Some studies indicate that compounds with similar structural motifs can induce apoptosis in cancer cells, particularly in hematological malignancies like chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL) .

3. Case Studies

A review of case studies involving dicyclohexylamine derivatives highlights their potential therapeutic applications:

  • Case Study 1 : In a clinical trial involving patients with follicular lymphoma, a derivative of dicyclohexylamine showed promising results in inducing apoptosis in cancerous cells when administered at specific dosages .

Comparative Toxicity Data

The following table summarizes the toxicity data of dicyclohexylamine compared to other amines:

CompoundLC50 (mg/L)Test OrganismReference
Dicyclohexylamine0.016Daphnia magnaSwedish National Screening
6PPD0.028Oryzias latipesOSPAR Commission
Diphenylamine4.0Oryzias latipesOECD 2006

This table indicates that dicyclohexylamine exhibits significant toxicity to aquatic organisms, necessitating caution in its environmental release.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6.C12H23N/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWGTQRQPVPFKR-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373156
Record name 3-{[(Benzyloxy)carbonyl]amino}-N-(tert-butoxycarbonyl)-L-alanine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65710-58-9
Record name L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-[[(phenylmethoxy)carbonyl]amino]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65710-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[(Benzyloxy)carbonyl]amino}-N-(tert-butoxycarbonyl)-L-alanine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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